molecular formula C25H26N2O6S2 B2354830 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide CAS No. 923678-85-7

2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2354830
CAS RN: 923678-85-7
M. Wt: 514.61
InChI Key: BXKLCXPUZYPKOA-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide, also known as MPSPB, is a chemical compound that has shown promising results in scientific research for its potential use in various fields.

Scientific Research Applications

Pharmacological Properties and Potential Therapeutic Applications

Gastrointestinal Motility Enhancement

Benzamide derivatives, including compounds structurally related to 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide, have been synthesized and evaluated for their effect on gastrointestinal motility. These derivatives have shown potential as selective serotonin 4 (5-HT4) receptor agonists, accelerating gastric emptying and increasing the frequency of defecation. Such compounds offer promise as novel prokinetic agents with reduced side effects, effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004). Another study confirmed these findings, with specific compounds enhancing gastrointestinal motility and demonstrating superior oral bioavailability (Sonda et al., 2003).

Metabolic Pathway Elucidation

Investigations into the oxidative metabolism of novel antidepressants structurally similar to 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide have identified the involvement of cytochrome P450 and other enzymes. This research contributes to understanding the metabolic pathways of such compounds, which is crucial for the development of drugs with optimized efficacy and minimized adverse effects (Hvenegaard et al., 2012).

Synthesis and Structural Analysis

The development of new synthetic routes and methodologies for compounds related to 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide has been reported. These studies focus on the chemical synthesis, crystal structure analysis, and theoretical calculations to better understand the reactive sites and structural characteristics of such molecules. These insights are valuable for the rational design of novel compounds with desired biological activities (Back & Nakajima, 2000); (Kumara et al., 2017).

Antimicrobial Activity

Studies on the synthesis and antimicrobial activity of new pyridine derivatives related to 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide have demonstrated considerable antibacterial properties. These findings highlight the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2009).

properties

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-2-methoxy-5-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S2/c1-33-24-15-14-22(35(31,32)27-16-6-3-7-17-27)18-23(24)25(28)26-19-10-12-21(13-11-19)34(29,30)20-8-4-2-5-9-20/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKLCXPUZYPKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(piperidin-1-ylsulfonyl)benzamide

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